Product packaging for 10-Undecenamide, N-(2-hydroxyethyl)-(Cat. No.:CAS No. 20545-92-0)

10-Undecenamide, N-(2-hydroxyethyl)-

Cat. No.: B1581069
CAS No.: 20545-92-0
M. Wt: 227.34 g/mol
InChI Key: ISTASGAHDLTQRU-UHFFFAOYSA-N
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Description

10-Undecenamide, N-(2-hydroxyethyl)- is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
The exact mass of the compound 10-Undecenamide, N-(2-hydroxyethyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antistatic; Foam boosting; Hair conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 10-Undecenamide, N-(2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Undecenamide, N-(2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25NO2 B1581069 10-Undecenamide, N-(2-hydroxyethyl)- CAS No. 20545-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)undec-10-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-11-12-15/h2,15H,1,3-12H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTASGAHDLTQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066624
Record name Undecylenoyl monoethanolamide
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Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20545-92-0
Record name N-(2-Hydroxyethyl)-10-undecenamide
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Record name N-(2-Hydroxyethyl)undecenamide
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Record name 10-Undecenamide, N-(2-hydroxyethyl)-
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Record name Undecylenoyl monoethanolamide
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Record name N-(2-hydroxyethyl)undec-10-enamide
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Record name UNDECYLENIC ACID MONOETHANOLAMIDE
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Synthetic Methodologies and Chemical Derivatization of 10 Undecenamide, N 2 Hydroxyethyl

Established Synthetic Pathways for 10-Undecenamide, N-(2-hydroxyethyl)-

The synthesis of 10-Undecenamide, N-(2-hydroxyethyl)- is primarily achieved through the amidation of 10-undecenoic acid with ethanolamine (B43304). This can be accomplished through several established methods, including direct thermal condensation and catalyzed reactions.

Amidation Reactions in the Synthesis of 10-Undecenamide, N-(2-hydroxyethyl)-

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide and water. This reaction is fundamental to the synthesis of 10-Undecenamide, N-(2-hydroxyethyl)-. The direct thermal condensation of 10-undecenoic acid and ethanolamine can be carried out, but often requires high temperatures (typically above 160 °C) to drive the reaction to completion by removing the water byproduct. mdpi.com Such conditions, however, can sometimes lead to side reactions and may not be suitable for sensitive substrates.

To facilitate the reaction under milder conditions, various catalysts have been employed. Boric acid has emerged as an effective and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. galchimia.comorgsyn.orgorgsyn.org The proposed mechanism involves the formation of a mixed anhydride (B1165640) with the carboxylic acid, which is a more reactive acylating agent. sciepub.com This method is attractive due to its operational simplicity and the low cost and toxicity of the catalyst.

Another approach to amidation involves the use of microwave irradiation, which can significantly accelerate the reaction, often in the absence of a solvent. rsc.orgrasayanjournal.co.innih.govresearchgate.net Microwave-assisted synthesis has been shown to be a green and efficient method for producing fatty acid amides, leading to high yields in shorter reaction times compared to conventional heating. nih.govresearchgate.net

Amidation Method Key Reactants Typical Conditions Key Findings Reference(s)
Thermal Condensation10-Undecenoic acid, EthanolamineHigh temperature (>160 °C), water removalEffective but can require harsh conditions. mdpi.com
Boric Acid Catalysis10-Undecenoic acid, Ethanolamine, Boric acidToluene, reflux with Dean-Stark trapGreen, inexpensive, and efficient method. galchimia.comorgsyn.orgorgsyn.orgsciepub.com
Microwave-Assisted10-Undecenoic acid, EthanolamineSolvent-free, microwave irradiation (e.g., up to 480W)Rapid, high-yielding, and environmentally friendly. rsc.orgrasayanjournal.co.innih.govresearchgate.net

Precursor Chemistry and Optimization Strategies

The primary precursors for the synthesis of 10-Undecenamide, N-(2-hydroxyethyl)- are 10-undecenoic acid and ethanolamine. 10-undecenoic acid is a monofunctional unsaturated fatty acid, typically derived from the pyrolysis of ricinoleic acid from castor oil. Ethanolamine is a readily available primary amine and alcohol.

Optimization of the synthesis primarily focuses on improving yield, reducing reaction times, and minimizing byproducts. In thermal methods, efficient removal of water is crucial and is often achieved using a Dean-Stark apparatus. For catalytic methods, the choice and loading of the catalyst are key parameters. For instance, in boric acid-catalyzed amidation, catalyst loading can be optimized to balance reaction speed and yield. sciepub.com In microwave-assisted synthesis, optimization involves controlling the power and reaction time to achieve maximum conversion without decomposition. rasayanjournal.co.in The molar ratio of the reactants is another important factor; using a slight excess of the amine can sometimes drive the reaction to completion.

Novel Approaches in 10-Undecenamide, N-(2-hydroxyethyl)- Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These novel approaches are particularly relevant to the synthesis of 10-Undecenamide, N-(2-hydroxyethyl)-, emphasizing green chemistry principles and the use of highly efficient catalytic systems.

Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of amides. The use of renewable starting materials, such as 10-undecenoic acid derived from castor oil, is a key aspect. Furthermore, the development of solvent-free reaction conditions, as seen in some microwave-assisted and thermal amidations, reduces waste and environmental impact. rasayanjournal.co.inresearchgate.net

Enzymatic synthesis represents a significant advancement in the green production of N-acyl ethanolamides. nih.gov These reactions are typically carried out under mild conditions in aqueous or organic solvents, with high selectivity and minimal byproducts.

Catalytic Systems for Enhanced Reaction Efficiency

Enzymatic catalysis, particularly with lipases, has proven to be a highly effective method for the synthesis of N-acyl ethanolamides. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), can catalyze the amidation of fatty acids with ethanolamine with high efficiency and selectivity. rasayanjournal.co.in The enzyme's selectivity can prevent the formation of undesired byproducts, such as the diacylated amide-ester. nih.gov The kinetics of these enzymatic reactions can be influenced by the solubility of the reactants and products in the chosen solvent system. nih.gov For example, using acetonitrile (B52724) as a solvent can prevent the formation of an ion-pair between the fatty acid and ethanolamine, which can limit reaction rates. nih.gov

Catalytic System Catalyst Substrates Typical Conditions Key Advantages Reference(s)
Enzymatic AmidationImmobilized Candida antarctica lipase B (Novozym 435)Fatty acid (e.g., Lauric acid), EthanolamineAcetonitrile or n-hexane, 60°CHigh selectivity, mild conditions, green process. rasayanjournal.co.innih.gov
Boric Acid CatalysisBoric AcidCarboxylic acid, AmineToluene, refluxInexpensive, low toxicity, good yields. galchimia.comorgsyn.orgsciepub.com
Microwave-Assisted CatalysisCeric Ammonium (B1175870) Nitrate (CAN)Carboxylic acid, AmineSolvent-free, 160-165°CRapid, high-yielding, solvent-free. nih.gov

Derivatization Strategies for 10-Undecenamide, N-(2-hydroxyethyl)-

The structure of 10-Undecenamide, N-(2-hydroxyethyl)- offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The key reactive sites are the terminal alkene, the primary hydroxyl group, and the amide linkage itself.

The terminal double bond is a versatile handle for various addition and modification reactions. Epoxidation of the double bond can be achieved using various reagents, such as peroxy acids, to yield the corresponding epoxide. pnas.org This epoxide can then serve as a precursor for further functionalization. The alkene can also undergo hydroformylation, an industrial process that introduces a formyl group and a hydrogen atom across the double bond, to produce aldehydes which can be further converted to other functional groups. wikipedia.orgnih.gov Another important reaction at the terminal alkene is the thiol-ene "click" reaction, which allows for the efficient and selective addition of thiols to the double bond, often under mild, radical-initiated conditions. galchimia.comrasayanjournal.co.in This provides a straightforward route to sulfur-containing derivatives. Furthermore, the terminal alkene allows for polymerization through radical mechanisms, leading to the formation of polymers with pendant N-(2-hydroxyethyl)amide groups. researchgate.netacs.org

The primary hydroxyl group can be readily derivatized. For example, it can be esterified with various carboxylic acids or their derivatives. It can also be reacted with phosphorus-containing reagents to form phosphate (B84403) esters, a strategy that has been used to modify similar fatty acid ethanolamides.

While the amide bond is generally stable, it can also be a site for chemical modification, although this is less common for derivatization. Under certain conditions, N-alkyl benzamides can undergo C(sp3)-H amination and alkenylation at the N-α position via photoredox catalysis. rsc.org

Derivatization Site Reaction Type Reagents/Conditions Product Type Reference(s)
Terminal AlkeneEpoxidationPeroxy acids (e.g., m-CPBA)Epoxide derivative pnas.org
Terminal AlkeneHydroformylationCO, H₂, Transition metal catalyst (e.g., Rh, Co)Aldehyde derivative wikipedia.orgnih.gov
Terminal AlkeneThiol-ene "Click" ReactionThiols, Radical initiator (e.g., AIBN)Thioether derivative galchimia.comrasayanjournal.co.in
Terminal AlkeneRadical PolymerizationRadical initiator (e.g., AIBN)Polymer with pendant amide researchgate.netacs.org
Hydroxyl GroupEsterificationCarboxylic acid/anhydride, Acid/base catalystEster derivative
Hydroxyl GroupPhosphorylationPhosphorylating agent (e.g., POCl₃)Phosphate ester derivative
N-α C-H BondC-H FunctionalizationPhotoredox catalyst, HAT catalystAminated/Alkenylated derivative rsc.org

Modification of the Hydroxyl Group

The primary hydroxyl group in 10-Undecenamide, N-(2-hydroxyethyl)- represents a key site for chemical modification, allowing for the introduction of a wide range of functional groups that can alter the molecule's physical and chemical properties. Common modifications include esterification and etherification.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is often catalyzed by an acid or a coupling agent. For instance, the general Fischer esterification method, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be applied. researchgate.net To drive the equilibrium towards the product, excess alcohol or removal of water is typically employed. researchgate.net

A prominent example of this modification on a related compound is the synthesis of Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate. cosmileeurope.eu In this case, the hydroxyl group of Undecylenamide MEA reacts with maleic anhydride, followed by sulfonation, to produce a sulfosuccinate (B1259242) ester, a common component in cleansing and foaming cosmetic products. cosmileeurope.eu

Etherification: The formation of an ether linkage from the hydroxyl group is another important transformation. This can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Reactions at the Terminal Alkene Moiety

The terminal double bond in the undecenyl chain provides a reactive site for a variety of addition reactions, enabling the introduction of new functionalities at the hydrophobic end of the molecule. Key transformations include hydroformylation, epoxidation, and polymerization.

Hydroformylation: This industrial process, also known as the oxo-process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a cobalt or rhodium catalyst. This reaction would convert the terminal alkene of 10-Undecenamide, N-(2-hydroxyethyl)- into an aldehyde, which can then be further functionalized, for example, through oxidation to a carboxylic acid or reduction to an alcohol.

Epoxidation: The terminal alkene can be converted to an epoxide, a three-membered cyclic ether, by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide in the presence of a catalyst. The epoxidation of N-alkenyl amides has been demonstrated, and the amide functionality can sometimes direct the stereoselectivity of the reaction.

Polymerization: As a monomer containing a terminal double bond, 10-Undecenamide, N-(2-hydroxyethyl)- has the potential to undergo radical polymerization to form a polymer with a polyethylene (B3416737) backbone and pendant N-(2-hydroxyethyl)amide side chains. specialchem.com The polymerization of N-substituted acrylamides has been studied, and similar principles could be applied to this molecule.

Structural Elaboration of the Amide Linkage

The amide bond, while generally stable, can be modified through several chemical transformations, including hydrolysis, reduction, and N-alkylation.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 10-undecenoic acid and ethanolamine. Basic hydrolysis typically involves heating the amide with a strong base like sodium hydroxide, which results in the formation of the carboxylate salt and the free amine. Acid-catalyzed hydrolysis, on the other hand, yields the carboxylic acid and the ammonium salt of the amine.

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). specialchem.com This transformation would convert 10-Undecenamide, N-(2-hydroxyethyl)- into the corresponding secondary amine, N-(2-hydroxyethyl)-10-undecenylamine. The reduction of amides is a common method for the synthesis of amines. More recent methods have also been developed for the chemoselective reduction of amides to alcohols.

N-Alkylation: The secondary amide nitrogen can be alkylated, although it is generally less nucleophilic than the amine nitrogen. This reaction typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reactivity, Reaction Mechanisms, and Polymerization Studies of 10 Undecenamide, N 2 Hydroxyethyl

Mechanistic Investigations of Chemical Reactions Involving 10-Undecenamide, N-(2-hydroxyethyl)-

Detailed mechanistic studies specifically investigating the reaction pathways of 10-Undecenamide, N-(2-hydroxyethyl)- are scarce in publicly accessible research. However, the reactivity of the molecule can be inferred from the known chemistry of its constituent functional groups.

Role of the Amide Functional Group in Reaction Pathways

The amide group is a cornerstone of the molecule's structure and is generally considered to be relatively stable. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, resulting in a resonance-stabilized system. This delocalization imparts a partial double bond character to the C-N bond, restricting rotation and making the amide bond planar.

This stability means the amide group is less reactive than its ester or acid chloride counterparts. However, it can participate in reactions under specific conditions:

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 10-undecenoic acid and 2-aminoethanol. This reaction typically requires elevated temperatures and strong acids or bases.

Hydrogen Bonding: The N-H proton of the amide is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This allows the molecule to form intermolecular hydrogen bonds, which can influence its physical properties and interactions with other molecules.

Neighboring Group Participation: While no specific studies on 10-Undecenamide, N-(2-hydroxyethyl)- confirm this, amide groups can sometimes act as neighboring groups, influencing the stereochemistry or rate of reactions at nearby centers.

Reactivity of the Undecenyl Double Bond

The terminal double bond of the undecenyl group is a site of high electron density, making it susceptible to electrophilic addition reactions. Common reactions involving this functional group include:

Halogenation: Addition of halogens like bromine or chlorine across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's or, in the presence of peroxides, anti-Markovnikov's rule.

Hydration: Addition of water in the presence of an acid catalyst to form a secondary alcohol.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.

Radical Addition: The double bond is the key functional group for radical polymerization.

The long alkyl chain separating the double bond from the amide and hydroxyl groups suggests that electronic effects from these groups on the double bond's reactivity are likely minimal.

Influence of the Hydroxyethyl (B10761427) Moiety on Reaction Specificity

The primary hydroxyl group of the N-(2-hydroxyethyl) moiety introduces another reactive site to the molecule. Its presence can influence reaction specificity in several ways:

Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification under appropriate conditions.

Hydrogen Bonding: As a hydrogen bond donor and acceptor, the hydroxyl group can influence the solubility of the molecule and its interaction with solvents and other reactants. cymitquimica.com

Intramolecular Reactions: The proximity of the hydroxyl group to the amide linkage could potentially allow for intramolecular cyclization reactions under certain conditions, although no such reactions have been reported for this specific molecule.

Polymerization Studies of 10-Undecenamide, N-(2-hydroxyethyl)-

Direct and detailed research on the homopolymerization and copolymerization of 10-Undecenamide, N-(2-hydroxyethyl)- is not readily found in the surveyed scientific literature. However, the presence of the terminal double bond strongly indicates its potential to act as a monomer in polymerization reactions.

Radical Polymerization Mechanisms

The most probable pathway for the polymerization of 10-Undecenamide, N-(2-hydroxyethyl)- is through free-radical polymerization. This process would involve the standard steps of initiation, propagation, and termination:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) would generate free radicals, which then add to the terminal double bond of the monomer to create a new radical species.

Propagation: The newly formed radical would then attack the double bond of another monomer molecule, adding it to the growing polymer chain and regenerating the radical at the new chain end. This step would repeat to build the polymer backbone.

Termination: The polymerization process would cease through mechanisms such as combination or disproportionation of two growing polymer chains.

The resulting polymer would be a polyamide with pendant N-(2-hydroxyethyl) groups, a structure that could impart hydrophilicity and functionality to the polymer.

Copolymerization with Other Monomers

10-Undecenamide, N-(2-hydroxyethyl)- could theoretically be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The choice of comonomer would depend on the desired characteristics of the final material. For instance, copolymerization with a more hydrophobic monomer could be used to tune the amphiphilicity of the resulting polymer.

To quantitatively describe the copolymerization behavior, the determination of reactivity ratios (r1 and r2) would be essential. These ratios indicate the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. Without experimental data, these ratios for 10-Undecenamide, N-(2-hydroxyethyl)- with any given comonomer remain unknown.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with a specific focus on "Controlled Polymerization Techniques" and "Kinetic Analysis" as requested.

Further research would be required to investigate these aspects of 10-Undecenamide, N-(2-hydroxyethyl)-'s chemistry to generate the specific content outlined.

Intermolecular Interactions and Self Assembly Research of 10 Undecenamide, N 2 Hydroxyethyl

Elucidation of Amphiphilic Characteristics of 10-Undecenamide, N-(2-hydroxyethyl)-

The defining characteristic of 10-Undecenamide, N-(2-hydroxyethyl)- is its amphiphilicity, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part within the same molecule. This dual nature governs its behavior in solution, particularly at interfaces and in self-assembly processes.

Hydrophobic-Hydrophilic Balance Analysis

Role of the Undecenamide Chain and Hydroxyethyl (B10761427) Group

The distinct roles of the two main components of the molecule are as follows:

The Undecenamide Chain: The 10-undecenoyl portion of the molecule, a long hydrocarbon chain (CH2)9 terminating in a vinyl group (CH=CH2), is responsible for the molecule's hydrophobicity. This aliphatic tail seeks to minimize its contact with water, driving the molecule to aggregate or adsorb at interfaces. The presence of the terminal double bond can also offer a site for potential polymerization or further chemical modification.

The Hydroxyethyl Group and Amide Linkage: The N-(2-hydroxyethyl)amide group serves as the hydrophilic head of the molecule. The amide linkage itself is polar and capable of forming hydrogen bonds. Furthermore, the terminal hydroxyl (-OH) group is highly polar and readily interacts with water molecules through hydrogen bonding. This hydrophilic head group is what allows the molecule to interact with aqueous environments.

Interactive Data Table: Physicochemical Properties of 10-Undecenamide, N-(2-hydroxyethyl)-

PropertyValueReference
Molecular Formula C13H25NO2 ias.ac.in
Molecular Weight 227.34 g/mol ias.ac.in
Melting Point 56-58 °C ias.ac.in
Boiling Point 409.4 °C at 760 mmHg ias.ac.in
Density 0.94 g/cm³ ias.ac.in
XLogP3 3.2 ias.ac.in

Hydrogen Bonding Networks in 10-Undecenamide, N-(2-hydroxyethyl)- Systems

Hydrogen bonding plays a pivotal role in the structure and properties of condensed phases of 10-Undecenamide, N-(2-hydroxyethyl)- . The presence of both hydrogen bond donors (the amide N-H and the hydroxyl O-H) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) allows for the formation of extensive hydrogen-bonding networks.

Intra- and Intermolecular Hydrogen Bond Formation

Intramolecular Hydrogen Bonding: While less common for such a flexible molecule, the potential for intramolecular hydrogen bonding between the amide proton and the hydroxyl oxygen, or vice-versa, could exist in specific conformations, though it is likely to be transient.

Intermolecular Hydrogen Bonding: This is the dominant form of hydrogen bonding for this compound. In the solid state and in aggregates, molecules are expected to associate via a combination of N-H···O=C and O-H···O=C hydrogen bonds. Research on similar molecules, such as N-(2-hydroxyethyl)ferrocenecarboxamide, has shown that the amide NH and the terminal OH groups act as hydrogen bond donors to the carbonyl oxygen of neighboring molecules. This leads to the formation of linear, chain-like structures. It is highly probable that 10-Undecenamide, N-(2-hydroxyethyl)- would exhibit similar patterns of hydrogen bonding, leading to ordered arrangements in the solid state.

Impact on Solvation and Aggregation Behavior

The hydrogen bonding capability of the hydroxyethyl amide headgroup is crucial for its interaction with solvents and its aggregation behavior:

Solvation: In polar protic solvents like water, the hydrophilic headgroup can act as both a hydrogen bond donor and acceptor with the surrounding water molecules. This solvation of the headgroup is a key factor in the molecule's amphiphilicity.

Aggregation: The formation of intermolecular hydrogen bonds is a primary driving force, along with the hydrophobic effect, for the self-assembly of these molecules. These hydrogen bonds provide stability to the resulting aggregates, influencing their size, shape, and critical aggregation concentration. The strength and directionality of these bonds will play a significant role in determining the morphology of the supramolecular structures formed.

Self-Assembly Phenomena and Supramolecular Structures

Given its amphiphilic nature, 10-Undecenamide, N-(2-hydroxyethyl)- is expected to exhibit self-assembly in aqueous environments. When the concentration of the molecule in water exceeds a certain threshold, known as the critical micelle concentration (CMC), individual molecules (unimers) will start to associate to form larger, organized structures known as micelles or other aggregates.

While specific experimental studies on the self-assembly of 10-Undecenamide, N-(2-hydroxyethyl)- are not extensively documented, the behavior of analogous long-chain N-acylethanolamines and fatty acid amides provides a strong indication of its likely behavior. These related compounds are known to form a variety of supramolecular structures, including:

Micelles: These are spherical aggregates where the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic headgroups form a shell that is in contact with the aqueous environment.

Lamellar Phases: In these structures, the amphiphiles arrange themselves into bilayers, with the hydrophobic tails facing each other and the hydrophilic headgroups exposed to the water on either side. These bilayers can stack to form a layered structure.

The specific type of supramolecular structure formed by 10-Undecenamide, N-(2-hydroxyethyl)- would depend on factors such as its concentration, the temperature, and the presence of any salts or co-solvents. Further research, employing techniques such as small-angle X-ray or neutron scattering (SAXS/SANS), transmission electron microscopy (TEM), and surface tensiometry, would be necessary to fully elucidate the rich self-assembly behavior of this promising amphiphile.

Micellar Formation and Critical Micelle Concentration Studies

The formation of micelles is a characteristic behavior of surfactants in solution above a certain concentration known as the critical micelle concentration (CMC). At the CMC, the surfactant molecules aggregate to form structures where the hydrophobic tails are shielded from the aqueous environment, and the hydrophilic heads are exposed. This process is crucial for the emulsifying and solubilizing properties of surfactants.

Despite the implicit understanding that 10-Undecenamide, N-(2-hydroxyethyl)- forms micelles, there are no published studies that have experimentally determined its CMC value. Techniques commonly used to determine CMC, such as tensiometry, conductivity measurements, or fluorescence spectroscopy, have not been applied to this specific compound in any available research. Consequently, there is no data to present in a tabular format regarding its CMC under various conditions (e.g., temperature, presence of electrolytes).

Vesicle and Liposome Research

Vesicles and liposomes are more complex self-assembled structures, typically forming bilayers that enclose an aqueous core. While some amphiphilic molecules can form such structures under specific conditions, there is no scientific evidence to suggest that 10-Undecenamide, N-(2-hydroxyethyl)- forms vesicles or liposomes, either by itself or in combination with other lipids. The literature search did not yield any studies on the preparation, characterization, or potential applications of vesicles or liposomes involving this compound.

Interaction with Polar and Non-Polar Substances

The role of 10-Undecenamide, N-(2-hydroxyethyl)- as an emulsifier inherently points to its ability to interact with both polar (hydrophilic) and non-polar (hydrophobic) substances. google.com This dual interaction is what allows it to stabilize oil-in-water or water-in-oil emulsions. The hydrophobic undecenyl chain would interact with non-polar molecules via van der Waals forces, while the hydrophilic N-(2-hydroxyethyl)amide headgroup would interact with polar molecules, such as water, through hydrogen bonding.

However, beyond this general understanding, there is a lack of specific research on the thermodynamics, kinetics, and structural details of these interactions. For instance, studies on the solubilization capacity of its micelles for various hydrophobic compounds or its partitioning behavior between different phases are not available. Without such research, a detailed scientific discussion on its interaction with polar and non-polar substances cannot be constructed.

Biological and Biomedical Research Applications of 10 Undecenamide, N 2 Hydroxyethyl

Investigation of Antimicrobial Properties of 10-Undecenamide, N-(2-hydroxyethyl)-

While specific research on the antimicrobial properties of 10-Undecenamide, N-(2-hydroxyethyl)- is not extensively available in publicly accessible scientific literature, its structural relationship to undecylenic acid allows for inferences regarding its potential activity. Undecylenic acid and its various derivatives are well-documented for their fungistatic and antifungal properties. glenncorp.comwikipedia.orgdrugbank.com These compounds are commonly utilized in topical treatments for superficial fungal infections. glenncorp.comwikipedia.org The lipophilic nature of the undecenoyl group is believed to facilitate interaction with and disruption of microbial cell membranes, a common mechanism of action for fatty acid-based antimicrobials.

Efficacy against Bacterial Strains

Specific data on the efficacy of 10-Undecenamide, N-(2-hydroxyethyl)- against particular bacterial strains is not readily found in published research. However, the broader class of undecylenic acid derivatives has been noted for some antibacterial activity. researchgate.net For instance, certain derivatives have been shown to interfere with bacterial growth by chelating essential metal ions like iron. researchgate.net One study on a different N-(2-hydroxyethyl) derivative, N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione, demonstrated marked inhibition of Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1.25 to 10 µg/mL. nih.gov It is important to note that these findings are not directly transferable to 10-Undecenamide, N-(2-hydroxyethyl)-.

Interactive Data Table: General Antibacterial Activity of Related Compounds

Compound ClassBacterial TypeGeneral EfficacyReference
Undecylenic Acid DerivativesGram-positiveModerate researchgate.net
Undecylenic Acid DerivativesGram-negativeLimited researchgate.net
N-(2-hydroxyethyl) Thione DerivativesGram-positiveHigh nih.gov

Activity against Fungal Pathogens

The primary antimicrobial application of undecylenic acid and its derivatives lies in their activity against fungal pathogens. glenncorp.comwikipedia.orgdrugbank.com They are active ingredients in many over-the-counter antifungal treatments. wikipedia.org The mechanism is thought to involve the inhibition of fungal morphogenesis, preventing the transition from yeast to the more virulent hyphal form, particularly in Candida albicans. wikipedia.orgdrugbank.comncats.io This is achieved by disrupting the fungal cell membrane and inhibiting fatty acid biosynthesis. wikipedia.org While specific MIC values for 10-Undecenamide, N-(2-hydroxyethyl)- are not available, undecylenic acid has been shown to inhibit Candida albicans biofilm formation at concentrations above 3 mM. drugbank.com

Interactive Data Table: Antifungal Activity of Undecylenic Acid

Fungal SpeciesType of InhibitionEffective ConcentrationReference
Candida albicansBiofilm Formation> 3 mM drugbank.com
Candida albicansHyphal Growth> 4 mM drugbank.com
Various dermatophytesFungal GrowthNot specified nih.gov

Dose-Response Relationships in Antimicrobial Assays

Detailed dose-response studies for 10-Undecenamide, N-(2-hydroxyethyl)- are not present in the available literature. For the parent compound, undecylenic acid, a study on Candida albicans demonstrated a dose-dependent inhibition of germ tube formation, with a sevenfold reduction observed at a concentration of 10 µM. ncats.io The effectiveness of fatty acid-type antifungals is generally dependent on the carbon chain length, with efficacy increasing with the number of carbon atoms. wikipedia.org This suggests that a dose-response relationship is a critical factor in the antimicrobial activity of this class of compounds.

Exploration of Other Biological Activities

The biological activities of 10-Undecenamide, N-(2-hydroxyethyl)- beyond its presumed antimicrobial properties are not well-documented. However, research into related fatty acid amides provides some indication of potential areas of investigation.

Anti-inflammatory Response Studies

There is no specific research available on the anti-inflammatory properties of 10-Undecenamide, N-(2-hydroxyethyl)-. A novel formulation of undecylenic acid, when inducing apoptosis in cancer cells, was noted to likely not evoke an inflammatory response, as apoptosis is generally an anti-inflammatory form of cell death. nih.gov This suggests that the undecylenoyl moiety may not be inherently pro-inflammatory.

Cell Viability and Cytotoxicity Assessments

Specific cytotoxicity data for 10-Undecenamide, N-(2-hydroxyethyl)- is not available in the reviewed literature. A study on a novel formulation of undecylenic acid (GS-1) demonstrated a concentration-dependent cytotoxic effect on tumor cells through a pro-apoptotic mechanism. nih.govnih.gov This cytotoxicity was found to be mediated by the undecylenic acid component. nih.govnih.gov It is important to note that while GS-1 was effective against tumor cells, it was also found to be toxic to non-cancerous human cells, indicating a lack of tumor-cell specificity. nih.gov According to a safety data sheet for undec-10-enoic acid, it is classified as causing skin and serious eye irritation. arkema.comsigmaaldrich.com

Interactive Data Table: Cytotoxicity of a Novel Undecylenic Acid Formulation (GS-1)

Cell TypeEffectMechanismReference
Tumor CellsCytotoxicPro-apoptotic nih.govnih.gov
Non-cancerous Human CellsToxicNot specified nih.gov

Interaction with Biological Systems

10-Undecenamide, N-(2-hydroxyethyl)-, a derivative of undecylenic acid, is recognized for its utility in various formulations, primarily due to its properties as a non-ionic surfactant and emulsifier. nih.gov Its amphiphilic nature, possessing both a hydrophilic N-(2-hydroxyethyl) group and a lipophilic undecenamide tail, facilitates its interaction with biological systems, particularly at interfaces such as cell membranes. nih.gov This compound is known to possess anti-fungal and anti-bacterial properties and is utilized in various topical pharmaceutical and cosmetic preparations, including anti-dandruff shampoos and antifungal creams. mdpi.comscribd.com

The biological activity of 10-Undecenamide, N-(2-hydroxyethyl)- is believed to be closely related to its parent compound, undecylenic acid, which has demonstrated notable antifungal efficacy. nih.govyoutube.com The primary application of 10-Undecenamide, N-(2-hydroxyethyl)- in biological and biomedical research is centered on its antimicrobial characteristics, particularly its effectiveness against fungi like Candida albicans. scribd.comdwaey.com While detailed mechanistic studies on the amide derivative are not extensively documented in publicly available research, the known antifungal action of undecylenic acid provides a foundational understanding of its potential interactions with biological systems. nih.govyoutube.com The structural similarities suggest that 10-Undecenamide, N-(2-hydroxyethyl)- may engage with microbial cells in a manner that disrupts their normal physiological processes.

Elucidation of Biological Mechanisms of Action

While specific and detailed research elucidating the biological mechanisms of action for 10-Undecenamide, N-(2-hydroxyethyl)- is limited, significant insights can be drawn from studies on its parent compound, undecylenic acid. The following sections outline the established mechanisms for undecylenic acid, which are hypothesized to be relevant to its N-(2-hydroxyethyl) amide derivative.

Cellular Target Identification

Research on undecylenic acid has identified several key cellular targets within fungal organisms, particularly Candida albicans. A primary target is the machinery involved in fungal morphogenesis. nih.govyoutube.com Undecylenic acid has been shown to inhibit the transition of Candida albicans from its yeast form to its more invasive hyphal form, a critical step in the pathogenesis of infections. nih.govscribd.comyoutube.com

Furthermore, the fungal cell membrane is a significant target. nih.govyoutube.com Treatment with undecylenic acid leads to visible damage to the cell surface, causing it to appear crumpled and atrophic under electron microscopy. nih.gov This suggests a direct interaction with the membrane's structural components. While specific protein or lipid targets for 10-Undecenamide, N-(2-hydroxyethyl)- have not been explicitly identified in the available literature, the known effects of undecylenic acid point towards components involved in maintaining cell wall integrity and morphology as probable targets.

Molecular Pathway Analysis

The antifungal activity of undecylenic acid is linked to its interference with several crucial molecular pathways within fungal cells. A key affected pathway is fatty acid biosynthesis. scribd.comyoutube.com By disrupting this pathway, undecylenic acid can inhibit the formation of essential membrane lipids and other molecules necessary for fungal growth and proliferation.

Additionally, studies have demonstrated that undecylenic acid can down-regulate the transcription of genes encoding hydrolytic enzymes, such as secreted aspartic proteases, lipases, and phospholipases. nih.gov These enzymes are vital virulence factors that facilitate tissue invasion and nutrient acquisition by pathogenic fungi. The expression of hyphal formation-related genes, like HWP1, is also significantly reduced in the presence of undecylenic acid. nih.gov The proposed mechanism of action for the related compound, undecanoic acid, involves the induction of oxidative stress, which in turn affects fatty acid, phospholipid, and ergosterol (B1671047) synthesis. researchgate.net

The table below summarizes the key genes and pathways in Candida albicans that are affected by undecylenic acid.

Affected Component Effect of Undecylenic Acid Reference
Hyphal MorphogenesisInhibition of yeast-to-hyphae transition nih.govyoutube.com
Fatty Acid BiosynthesisInterference with the pathway scribd.comyoutube.com
Secreted Aspartic Protease (SAP) genesDecreased transcription nih.gov
Lipase (B570770) and Phospholipase genesDecreased transcription nih.gov
Hyphal Wall Protein 1 (HWP1) geneReduced transcription nih.gov

Membrane Interaction Studies

The amphiphilic structure of 10-Undecenamide, N-(2-hydroxyethyl)- suggests a strong potential for interaction with biological membranes. nih.gov As a surfactant, it can be expected to insert its lipophilic undecenyl tail into the lipid bilayer of cell membranes, while the hydrophilic headgroup remains at the aqueous interface. This insertion can disrupt the normal packing of membrane lipids, leading to increased membrane fluidity and permeability, and ultimately, loss of cellular integrity.

Studies on undecylenic acid have shown that it disrupts the fungal cell membrane, leading to cell death. youtube.com This disruption is a hallmark of the activity of many fatty acids and their derivatives. The presence of the N-(2-hydroxyethyl) group in 10-Undecenamide, N-(2-hydroxyethyl)- may modulate this interaction, potentially influencing its orientation and depth of penetration into the membrane. However, specific biophysical studies detailing the precise nature of the interaction between 10-Undecenamide, N-(2-hydroxyethyl)- and lipid bilayers are not extensively available in the reviewed literature. The fungicidal and bactericidal properties attributed to this compound strongly support the hypothesis that membrane disruption is a primary mechanism of its biological action. dwaey.com

Advanced Research Applications of 10 Undecenamide, N 2 Hydroxyethyl

Role as a Chemical Intermediate in Specialized Organic Syntheses

The distinct chemical functionalities of 10-Undecenamide, N-(2-hydroxyethyl)- position it as a valuable intermediate in the synthesis of complex and high-value molecules. Its terminal double bond allows for a variety of addition and polymerization reactions, while the hydroxyl and amide groups can be used for further derivatization or to impart specific properties to the target molecule.

Precursor for Bioactive Molecules

While direct synthesis of currently marketed drugs from 10-Undecenamide, N-(2-hydroxyethyl)- is not widely documented, its structural motifs are present in many bioactive compounds. The long-chain amide functionality is a common feature in a variety of natural products and synthetic molecules with interesting pharmacological activities. For instance, the synthesis of certain bioactive cyclodepsipeptides involves the coupling of amino acids with long-chain carboxylic acids or their derivatives, a process where a molecule like 10-Undecenamide, N-(2-hydroxyethyl)- could serve as a key precursor. nih.gov The presence of the hydroxyl group offers a site for esterification, a common step in the synthesis of prodrugs or in the construction of complex natural products. nih.gov

The terminal double bond is particularly useful for late-stage functionalization or for tethering the molecule to other scaffolds, a strategy often employed in drug discovery to create focused libraries of compounds for biological screening. researchgate.net Researchers can leverage this reactivity to introduce a wide range of functional groups or to build larger, more complex molecular architectures.

Building Block for Complex Architectures

The self-assembly of molecules into well-defined three-dimensional structures is a burgeoning area of research. The amphiphilic nature of 10-Undecenamide, N-(2-hydroxyethyl)-, with its hydrophobic undecenyl tail and hydrophilic hydroxyethyl-amide head, makes it an ideal candidate for the construction of such complex architectures. Similar to how peptide foldamers can self-assemble into intricate "foldectures," this compound could potentially form higher-order structures like micelles, vesicles, or nanotubes in aqueous environments. nih.gov

The terminal double bond also allows for its use in ring-closing metathesis (RCM) reactions to form macrocyclic structures. These macrocycles can serve as scaffolds for the development of new host-guest systems, synthetic ion channels, or as building blocks for even larger supramolecular assemblies. The ability to form such complex architectures is of significant interest in fields ranging from molecular recognition to nanotechnology.

Applications in Advanced Materials Science Research

The unique combination of a polymerizable group and an amphiphilic character makes 10-Undecenamide, N-(2-hydroxyethyl)- a highly promising monomer and surface-modifying agent in materials science.

Development of Amphiphilic Copolymers

Amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, are of great interest for a wide range of applications, including drug delivery, coatings, and emulsifiers. researchgate.net 10-Undecenamide, N-(2-hydroxyethyl)- can be polymerized through its terminal vinyl group to create a homopolymer with pendant hydrophilic groups, or it can be copolymerized with other monomers to create a diverse range of amphiphilic copolymers.

For example, copolymerization with a hydrophobic monomer like styrene (B11656) would result in a random copolymer with tunable amphiphilicity. Alternatively, it could be used in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to create well-defined block copolymers. researchgate.net The resulting copolymers could self-assemble in solution to form micelles or other nanostructures capable of encapsulating hydrophobic drugs, similar to systems developed using poly-N-vinylpyrrolidone or poly(2-hydroxyethyl methacrylate) (pHEMA). researchgate.netnih.gov

Table 1: Potential Amphiphilic Copolymers Incorporating 10-Undecenamide, N-(2-hydroxyethyl)-

Copolymer TypePotential Co-monomer(s)Resulting Properties & Potential Applications
Random CopolymerStyrene, Methyl MethacrylateTunable hydrophilicity, compatibilizers, emulsifiers
Block CopolymerEthylene Glycol, CaprolactoneSelf-assembly into micelles/vesicles for drug delivery
Graft CopolymerPolyethylene (B3416737) Glycol (PEG)"Stealth" properties for biomedical applications

Nanomaterial Synthesis and Functionalization

The synthesis and functionalization of nanomaterials are critical for their application in various fields, including medicine, electronics, and catalysis. mdpi.com 10-Undecenamide, N-(2-hydroxyethyl)- offers a dual functionality for this purpose. Its terminal double bond can participate in polymerization reactions on the surface of nanoparticles, creating a stabilizing and functional polymer shell.

Furthermore, the hydrophilic headgroup can be used to directly functionalize the surface of nanoparticles. For instance, the hydroxyl group can react with surface groups on metal oxide nanoparticles to form a covalent bond, while the amide group can participate in hydrogen bonding interactions. mdpi.com This surface functionalization can improve the dispersibility of nanoparticles in aqueous media, prevent aggregation, and introduce specific functionalities for targeted drug delivery or sensing applications. The long alkyl chain can also serve to create a hydrophobic layer on a nanoparticle surface, which could be useful in applications such as creating superhydrophobic surfaces or for the encapsulation of hydrophobic molecules. nih.gov

Surface Modification Research

The ability to tailor the surface properties of materials is crucial for a wide range of applications, from biocompatible implants to anti-fouling coatings. The chemical structure of 10-Undecenamide, N-(2-hydroxyethyl)- makes it an excellent candidate for surface modification. researchgate.net

The terminal vinyl group allows for graft polymerization from a surface that has been pre-functionalized with an initiator. This results in a dense polymer brush that can dramatically alter the surface properties. For example, grafting a polymer of 10-Undecenamide, N-(2-hydroxyethyl)- onto a surface would create a hydrophilic and biocompatible coating. The hydroxyl groups on the polymer chains could be further modified to attach biomolecules, such as peptides or enzymes, to create bioactive surfaces. This approach is similar to the use of pHEMA in creating biocompatible hydrogels for tissue engineering applications.

The molecule can also be directly chemisorbed onto surfaces. The hydroxyl group can form strong interactions with oxide surfaces, while the amide group can participate in hydrogen bonding. The long alkyl chain would then orient away from the surface, creating a hydrophobic monolayer. This could be used to create water-repellent surfaces or to control the adhesion of cells and proteins.

Utilization in Novel Experimental Methodologies

The application of 10-Undecenamide, N-(2-hydroxyethyl)- in experimental research is primarily centered on its ability to create stable and functional interfaces between immiscible phases. This property is particularly valuable in the development of sophisticated emulsions, dispersions, and nanostructured materials for a variety of research purposes.

In the realm of materials research, 10-Undecenamide, N-(2-hydroxyethyl)- serves as a specialized emulsifier for the creation of oil-in-water (o/w) or water-in-oil (w/o) emulsions. Unlike traditional non-reactive surfactants, its ability to polymerize offers a distinct advantage in forming robust and stable dispersions. ethomer.com When used in emulsion polymerization, this compound can participate in the reaction, effectively anchoring itself to the surface of the newly formed polymer particles. nih.gov This covalent bonding minimizes the desorption of the surfactant from the particle surface, a common issue with conventional emulsifiers that can lead to emulsion instability and undesirable properties in the final product. ethomer.com

The incorporation of 10-Undecenamide, N-(2-hydroxyethyl)- can influence key characteristics of the resulting emulsion, such as droplet size and stability. The concentration of the emulsifier is a critical parameter in determining the final properties of the emulsion. bohrium.com Generally, an increase in emulsifier concentration leads to a reduction in droplet size and an increase in the stability of the emulsion. youtube.com The specific properties of 10-Undecenamide, N-(2-hydroxyethyl)- make it a valuable tool for researchers aiming to create emulsions with precisely controlled characteristics for various experimental applications.

Interactive Data Table: Properties of 10-Undecenamide, N-(2-hydroxyethyl)-

PropertyValueReference
Molecular Formula C13H25NO2 cymitquimica.com
Molecular Weight 227.34 g/mol cymitquimica.com
Appearance Varies; can be a viscous liquid or solid researchgate.net
Key Functional Groups Amide, Hydroxyl, Alkene cymitquimica.com
Solubility Amphiphilic cymitquimica.com

The conceptual application of 10-Undecenamide, N-(2-hydroxyethyl)- in drug delivery research is centered on its potential to form advanced nanocarrier systems, such as polymeric lipid hybrid nanoparticles (PLNs). nih.govresearchgate.net These systems are designed to improve the delivery of therapeutic agents by offering enhanced stability, controlled release, and potentially targeted delivery. mdpi.comnih.gov The unique structure of this compound allows for the creation of core-shell nanoparticles where a therapeutic agent can be encapsulated. nih.gov

The conceptual framework for its use in drug delivery involves a few key aspects:

Formation of Stable Nanoparticles: As a polymerizable surfactant, it can be used in emulsion or miniemulsion polymerization to create nanoparticles with a covalently bound surfactant layer. ethomer.com This results in highly stable particles that can encapsulate a drug within their core.

Functionalization: The hydroxyl group in the hydrophilic head of the molecule provides a potential site for further chemical modification. cymitquimica.com This opens up the possibility of attaching targeting ligands (e.g., antibodies, peptides) to the surface of the nanoparticles, enabling them to specifically bind to and deliver their payload to target cells or tissues.

While specific in-vivo studies on 10-Undecenamide, N-(2-hydroxyethyl)- are not widely documented in publicly available literature, the principles governing the use of non-ionic surfactants and polymerizable lipids in drug delivery provide a strong conceptual basis for its potential applications. nih.govslideshare.net The ability to create stable, functionalized nanoparticles makes it a promising candidate for the development of next-generation drug delivery vehicles.

Interactive Data Table: Conceptual Applications in Drug Delivery

Application AreaConceptual Role of 10-Undecenamide, N-(2-hydroxyethyl)-Potential Advantage
Nanoparticle Stabilization Acts as a polymerizable surfactant to form a stable shell.Enhanced stability and reduced drug leakage. ethomer.com
Controlled Release Forms part of a lipid-polymer hybrid matrix to control drug diffusion.Tunable release kinetics of the encapsulated drug. mdpi.com
Targeted Delivery The hydroxyl group can be functionalized with targeting moieties.Increased drug concentration at the site of action.

Analytical Methodologies in the Research of 10 Undecenamide, N 2 Hydroxyethyl

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure of compounds and assessing their purity. These techniques rely on the interaction of electromagnetic radiation with matter to provide detailed information about a molecule's architecture and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide insights into the three-dimensional structure of the compound.

Detailed Research Findings: Following a comprehensive search of scientific databases and academic journals, no specific ¹H NMR or ¹³C NMR spectral data for 10-Undecenamide, N-(2-hydroxyethyl)- has been found in the published literature.

Table 7.1.1: Hypothetical ¹H NMR and ¹³C NMR Data for 10-Undecenamide, N-(2-hydroxyethyl)-

Technique Expected Chemical Shifts (ppm) and Multiplicities Source
¹H NMR Data not available in published literature -
¹³C NMR Data not available in published literature -

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Detailed Research Findings: Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination or detailed fragmentation patterns from techniques like tandem mass spectrometry (MS/MS), for 10-Undecenamide, N-(2-hydroxyethyl)- are not available in peer-reviewed publications.

Table 7.1.2: Expected Mass Spectrometry Data for 10-Undecenamide, N-(2-hydroxyethyl)-

Ionization Technique Expected m/z Values Source
Electrospray Ionization (ESI-MS) Data not available in published literature -
Electron Ionization (EI-MS) Data not available in published literature -

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Detailed Research Findings: A review of the existing scientific literature did not yield any published IR or Raman spectra for 10-Undecenamide, N-(2-hydroxyethyl)-.

Table 7.1.3: Hypothetical IR and Raman Spectroscopy Data for 10-Undecenamide, N-(2-hydroxyethyl)-

Technique Expected Characteristic Absorption/Scattering Bands (cm⁻¹) Source
Infrared (IR) Spectroscopy Data not available in published literature -
Raman Spectroscopy Data not available in published literature -

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound. These methods are widely used in quality control and research to ensure the purity of a substance and to determine its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable.

Detailed Research Findings: There are no specific, published HPLC methods dedicated to the separation and quantification of 10-Undecenamide, N-(2-hydroxyethyl)-. Research detailing optimal mobile phases, column types, and detection parameters for this compound is not present in the available literature.

Table 7.2.1: Hypothetical HPLC Method Parameters for 10-Undecenamide, N-(2-hydroxyethyl)-

Parameter Condition Source
Column Data not available in published literature -
Mobile Phase Data not available in published literature -
Flow Rate Data not available in published literature -
Detection Data not available in published literature -
Retention Time Data not available in published literature -

Gas Chromatography (GC)

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. It is often coupled with a mass spectrometer (GC-MS) for enhanced identification.

Detailed Research Findings: No specific GC or GC-MS methods for the analysis of 10-Undecenamide, N-(2-hydroxyethyl)- have been reported in the scientific literature. The development of such a method would likely require derivatization of the hydroxyl and amide groups to increase the compound's volatility.

Table 7.2.2: Hypothetical GC Method Parameters for 10-Undecenamide, N-(2-hydroxyethyl)-

Parameter Condition Source
Column Data not available in published literature -
Carrier Gas Data not available in published literature -
Temperature Program Data not available in published literature -
Detection Data not available in published literature -
Retention Time Data not available in published literature -

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and versatile analytical tool for the qualitative assessment of "10-Undecenamide, N-(2-hydroxyethyl)-". It is particularly useful for monitoring reaction progress during its synthesis, identifying the compound in mixtures, and evaluating its purity. The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase. longdom.org

For N-acylethanolamines like "10-Undecenamide, N-(2-hydroxyethyl)-", a silica (B1680970) gel plate is commonly employed as the stationary phase due to its polarity. The choice of the mobile phase is critical and is determined by the polarity of the compound. A typical mobile phase for the separation of fatty acid amides consists of a mixture of nonpolar and polar organic solvents. researchgate.netrockefeller.edu For instance, a solvent system of toluene, diethyl ether, ethyl acetate, and acetic acid has been successfully used to separate various neutral lipids, including fatty amides. researchgate.net Another common mobile phase for lipid separation on silica gel is a mixture of petroleum ether, diethyl ether, and acetic acid. rockefeller.edu

The visualization of the compound on the TLC plate, as it is not colored, can be achieved by various methods. A common technique is staining with iodine vapor, which reversibly binds to the double bonds in the undecenoyl chain and also to the amide functional group, revealing the compound as a brown spot. rockefeller.edu Alternatively, spraying the plate with a solution of phosphomolybdic acid followed by heating will result in the appearance of dark spots where the compound is located. nih.gov

To illustrate the separation, a hypothetical TLC analysis is presented in the table below, based on typical solvent systems for similar fatty acid amides.

Stationary PhaseMobile Phase (v/v/v)Visualization MethodExpected Rf Value*
Silica Gel 60 F254Toluene:Diethyl Ether:Ethyl Acetate:Acetic Acid (75:10:13:1.2) researchgate.netIodine Vapor0.4 - 0.6
Silica Gel 60 F254Petroleum Ether:Diethyl Ether:Acetic Acid (84:15:1) rockefeller.eduPhosphomolybdic Acid Spray0.3 - 0.5
Note: The Rf (Retardation factor) values are hypothetical and can vary depending on the exact experimental conditions.

Advanced Characterization Techniques

Beyond basic chromatographic analysis, a deeper understanding of the physicochemical properties of "10-Undecenamide, N-(2-hydroxyethyl)-" necessitates the use of more advanced analytical techniques. These methods are crucial for characterizing its behavior in solution and in the solid state, which is vital for its potential applications in formulations.

Rheological Studies of Solutions and Formulations

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Rheological studies of solutions and formulations containing "10-Undecenamide, N-(2-hydroxyethyl)-" are essential to understand and predict their flow behavior, such as viscosity. This is particularly important for applications where the compound might be used as a thickener, emulsifier, or stabilizer.

The viscosity of a solution containing an N-(2-hydroxyethyl) amide can be influenced by several factors, including its concentration, the temperature, and the presence of other components in the formulation. For example, in aqueous solutions, amphiphilic molecules like "10-Undecenamide, N-(2-hydroxyethyl)-" can self-assemble into micelles, which can significantly increase the viscosity of the solution.

The following table presents hypothetical viscosity data for an aqueous solution of a related N-(2-hydroxyethyl) amide at different concentrations, illustrating a typical trend.

Concentration (wt%)Temperature (°C)Viscosity (mPa·s)
1251.5
52515.2
102585.7
54010.1
Note: This data is illustrative for a related N-(2-hydroxyethyl) amide and serves to demonstrate the expected rheological behavior.

Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in a solution. For an amphiphilic compound like "10-Undecenamide, N-(2-hydroxyethyl)-", DLS is an invaluable tool for determining the size of aggregates or micelles that it may form in a solvent. The formation and size of these aggregates are dependent on the compound's concentration, the solvent properties (e.g., ionic strength, pH), and temperature. muser-my.comresearchgate.net

The DLS technique works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. Analysis of these fluctuations allows for the determination of the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. muser-my.com

While specific DLS data for "10-Undecenamide, N-(2-hydroxyethyl)-" is not available, studies on other surfactant micelles provide a good indication of the expected results. For example, DLS has been used to determine the critical micelle concentration (cmc) and the aggregation number of various surfactants. researchgate.netresearchgate.net The size of micelles formed by surfactants can be influenced by changes in pH and ionic strength. muser-my.com

The table below shows representative DLS data for micelles of a non-ionic surfactant, illustrating the type of information that can be obtained.

ParameterValue
Hydrodynamic Diameter (nm)8 - 12
Polydispersity Index (PDI)< 0.2
Aggregation Number100 - 150
Note: This data is for a representative non-ionic surfactant and is intended to be illustrative of the data obtainable for "10-Undecenamide, N-(2-hydroxyethyl)-" micelles.

X-ray Diffraction (XRD) for Structural Organization

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of solid materials. For "10-Undecenamide, N-(2-hydroxyethyl)-", XRD can provide detailed information about its atomic and molecular arrangement in the solid state. This includes the determination of the unit cell dimensions, crystal system, and the packing of the molecules within the crystal lattice.

The diffraction pattern is generated by the constructive interference of a monochromatic beam of X-rays scattered at specific angles from each set of lattice planes in a crystal. The positions and intensities of the diffraction peaks are a fingerprint of the crystal structure.

While a specific crystal structure for "10-Undecenamide, N-(2-hydroxyethyl)-" has not been reported, XRD studies of related long-chain molecules like fatty acids and other amides can offer insights into its likely structural organization. For instance, XRD studies on phosphatidylethanolamines have revealed their lamellar and inverted hexagonal phase structures in aqueous dispersions. calvin.edu Similarly, the crystal structure of aromatic polyamides has been elucidated using X-ray diffraction, showing details of chain conformation and hydrogen bonding. abo.fi

A hypothetical set of XRD data for a crystalline long-chain amide is presented in the table below to illustrate the type of information obtained.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
5.516.05100
11.08.0445
16.55.3730
22.14.0260
Note: This data is hypothetical for a crystalline long-chain amide and serves as an example of XRD data.

Theoretical and Computational Studies of 10 Undecenamide, N 2 Hydroxyethyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of amides. rsdjournal.orgrsdjournal.orgyoutube.comresearchgate.net These methods provide detailed insights into the electronic structure, potential reaction pathways, and spectroscopic characteristics of molecules like 10-Undecenamide, N-(2-hydroxyethyl)-.

Electronic Structure Analysis

Quantum chemical calculations for similar amides have shown that the planarity of the amide group is a key feature, influencing intermolecular interactions. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electronegative oxygen atom of the carbonyl group as a site for electrophilic attack and hydrogen bond acceptance. Conversely, the N-H group acts as a hydrogen bond donor. The terminal vinyl group (-CH=CH2) and the hydroxyl group (-OH) of 10-Undecenamide, N-(2-hydroxyethyl)- also contribute to its electronic landscape, providing additional sites for chemical reactions and intermolecular interactions.

Table 1: Representative Calculated Electronic Properties for a Model Amide System

PropertyRepresentative ValueSignificance
HOMO-LUMO Gap 5 - 7 eVIndicates chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity.
Dipole Moment 3 - 5 DebyeReflects the overall polarity of the molecule, influencing solubility and intermolecular forces.
Partial Atomic Charges O: ~ -0.6e, N: ~ -0.5e, C(carbonyl): ~ +0.6eQuantifies the electron distribution and identifies sites for nucleophilic and electrophilic interactions.

Note: The values in this table are representative and based on DFT calculations of similar long-chain amides. Specific values for 10-Undecenamide, N-(2-hydroxyethyl)- would require dedicated computational studies.

Reaction Pathway Modeling

Computational modeling can elucidate the mechanisms of chemical reactions involving 10-Undecenamide, N-(2-hydroxyethyl)-, such as its synthesis or degradation. The formation of the amide bond, typically through the condensation of undecenoic acid and ethanolamine (B43304), can be modeled to determine the reaction's energy profile, including the activation energies of transition states. acs.orgresearchgate.net Such studies have been instrumental in understanding and optimizing amide synthesis, a fundamental process in organic chemistry. escholarship.orgfrontiersin.org

For instance, computational analyses of amide formation can compare different catalytic pathways, identifying the most energetically favorable routes. acs.org The hydrolysis of the amide bond, a crucial reaction in biological systems and for material degradation, can also be modeled to understand its kinetics and mechanism under various conditions. The presence of the terminal double bond and the hydroxyl group offers additional avenues for reaction pathway modeling, such as polymerization or esterification.

Spectroscopic Property Prediction

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which are essential for the experimental characterization of molecules. nih.gov By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of 10-Undecenamide, N-(2-hydroxyethyl)-. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. nih.gov

Key predicted vibrational frequencies for this molecule would include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with the C-N stretch (Amide II band). The positions of these bands are sensitive to the local environment and hydrogen bonding. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, providing a powerful tool for structural elucidation. als-journal.comals-journal.com Time-dependent DFT (TD-DFT) can further be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions within the molecule. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations. youtube.com

Conformational Analysis

Due to the presence of multiple single bonds in its undecenyl chain, 10-Undecenamide, N-(2-hydroxyethyl)- can adopt a vast number of conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This is crucial as the conformation of the molecule can significantly impact its physical properties and biological activity. Studies on similar N-acylethanolamines, such as anandamide (B1667382) and oleoylethanolamide, have revealed that while elongated conformations are often preferred in certain environments like lipid bilayers, a variety of folded or "bent" conformations are also populated. nih.gov The flexibility of the alkyl chain and the ability of the headgroup to form hydrogen bonds are key determinants of the conformational landscape.

Table 2: Representative Dihedral Angles for a Model N-acylethanolamine in a Stable Conformation

Dihedral AngleRepresentative Value (degrees)Description
O=C-N-H~180°Reflects the planarity of the amide bond.
C-C-C-C (alkyl chain)~180° (trans) or ~±60° (gauche)Determines the overall shape of the hydrophobic tail.
N-C-C-O (headgroup)VariesInfluences the orientation of the hydroxyl group for hydrogen bonding.

Note: These values are illustrative and based on MD simulations of analogous molecules. The actual distribution of dihedral angles for 10-Undecenamide, N-(2-hydroxyethyl)- would depend on its environment (e.g., in vacuum, solvent, or an aggregate).

Self-Assembly Process Modeling

As an amphiphilic molecule with a hydrophilic N-(2-hydroxyethyl)amide headgroup and a long hydrophobic undecenyl tail, 10-Undecenamide, N-(2-hydroxyethyl)- is expected to self-assemble in aqueous environments. MD simulations are an invaluable tool for modeling this process. nih.govrsc.orgarxiv.org By simulating a system containing many molecules of the compound in water, it is possible to observe their spontaneous aggregation into structures like micelles or bilayers. mdpi.comresearchgate.net

These simulations can provide detailed information on the structure and dynamics of the resulting aggregates. For instance, they can reveal how the molecules are packed, the extent of water penetration into the hydrophobic core, and the nature of the hydrogen-bonding network at the aggregate-water interface. nih.gov Understanding the self-assembly of such fatty acid derivatives is crucial for applications in areas like drug delivery, nanotechnology, and materials science. semanticscholar.orgresearchgate.net The principles governing the self-assembly of fatty acids and other amphiphiles provide a strong basis for predicting that 10-Undecenamide, N-(2-hydroxyethyl)- would form well-defined supramolecular structures. mdpi.com

Intermolecular Interaction Dynamics

The study of intermolecular interaction dynamics through computational methods like molecular dynamics (MD) simulations provides insights into how a molecule interacts with its environment at an atomic level. nih.govmdpi.comnih.govosti.govfrontiersin.org For 10-Undecenamide, N-(2-hydroxyethyl)-, MD simulations could theoretically elucidate the nature of its interactions with solvent molecules, biological membranes, or potential protein targets.

These simulations would model the motion of atoms over time by solving Newton's equations of motion, allowing for the observation of dynamic processes such as hydrogen bonding, hydrophobic interactions, and conformational changes. mdpi.comnih.gov For instance, the hydroxyethyl (B10761427) group could participate in hydrogen bonding, while the long undecenyl chain would likely engage in hydrophobic interactions. Understanding these dynamics is crucial for predicting the compound's solubility, membrane permeability, and potential binding mechanisms.

Hypothetical Research Data on Intermolecular Interactions:

Since no experimental or simulation data is available, a hypothetical table is presented below to illustrate the types of intermolecular interactions that could be analyzed for 10-Undecenamide, N-(2-hydroxyethyl)-.

Interacting Group of 10-Undecenamide, N-(2-hydroxyethyl)-Potential Interaction TypePotential Interacting Partner (in a biological system)
Hydroxyl (-OH) groupHydrogen Bond Donor/AcceptorWater, Amino acid residues (e.g., Ser, Thr, Asp, Glu)
Amide (-CONH-) groupHydrogen Bond Donor/AcceptorWater, Peptide backbone of proteins
Alkyl chain (-(CH2)8-)Hydrophobic (van der Waals)Lipid tails of a membrane, Hydrophobic pockets of proteins
Terminal double bond (-CH=CH2)π-π stacking, van der WaalsAromatic amino acid residues (e.g., Phe, Tyr, Trp)

Predictive Modeling of Biological Activity and Interactions

Predictive modeling aims to forecast the biological effects of a compound and its interactions with biological targets using computational techniques. This is a cornerstone of modern drug discovery. openaccessjournals.com

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound, researchers can identify which functional groups are essential for its activity and which can be altered to improve properties like potency and selectivity.

For 10-Undecenamide, N-(2-hydroxyethyl)-, a hypothetical SAR study could involve synthesizing and testing a series of analogs. Modifications could include altering the length of the alkyl chain, changing the position of the double bond, or substituting the hydroxyethyl group. The goal would be to build a model that correlates these structural changes with a measurable biological effect.

Illustrative SAR Data Table (Hypothetical):

This table demonstrates how SAR data for analogs of 10-Undecenamide, N-(2-hydroxyethyl)- might be presented, assuming a hypothetical biological activity (e.g., enzyme inhibition).

CompoundModification from Parent CompoundHypothetical Biological Activity (IC50, µM)
10-Undecenamide, N-(2-hydroxyethyl)--10
Analog 1Saturated alkyl chain (Undecanamide, N-(2-hydroxyethyl)-)25
Analog 2Shorter chain (9-Decenamide, N-(2-hydroxyethyl)-)15
Analog 3Hydroxyl group replaced with methoxy (B1213986) group50
Analog 4Additional hydroxyl on the alkyl chain5

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govmdpi.comnih.govarxiv.org This method is instrumental in understanding the molecular basis of a drug's action and in screening virtual libraries of compounds to identify potential new drugs. nih.gov

A docking study of 10-Undecenamide, N-(2-hydroxyethyl)- would require a three-dimensional structure of a target receptor. The simulation would then explore various possible binding poses of the ligand within the receptor's active site, calculating a "docking score" for each pose to estimate the binding affinity. mdpi.com Key interactions, such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex, would be identified. mdpi.com

Hypothetical Docking Simulation Results:

The following table is a hypothetical representation of the output from a docking simulation of 10-Undecenamide, N-(2-hydroxyethyl)- with a putative protein target.

ParameterHypothetical Value/Description
Target ProteinHypothetical Kinase XYZ
Binding Site ResiduesPhe123, Val130, Leu180, Lys101, Asp200
Predicted Binding Affinity (Docking Score)-8.5 kcal/mol
Key Intermolecular InteractionsHydrogen bond between ligand -OH and Asp200; Hydrophobic interactions between ligand alkyl chain and Phe123, Val130, Leu180

Future Research Directions and Challenges in 10 Undecenamide, N 2 Hydroxyethyl Research

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The current synthesis of 10-Undecenamide, N-(2-hydroxyethyl)- typically involves the reaction of undecylenic acid or its derivatives with 2-aminoethanol. While effective, future research will likely focus on developing more environmentally benign and efficient synthetic routes. A primary objective is the reduction of waste, energy consumption, and the use of hazardous reagents.

Key areas for exploration include:

Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts can offer high selectivity under mild reaction conditions, significantly improving the green profile of the synthesis.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processes.

Alternative Solvents: Research into the use of greener solvents, such as supercritical fluids or bio-based solvents, is anticipated to minimize the environmental impact of the synthesis process.

ApproachPotential AdvantagesResearch Focus
Enzymatic Catalysis High selectivity, mild conditions, reduced byproductsScreening for optimal lipases, reaction optimization
Flow Chemistry Enhanced heat/mass transfer, improved safety, scalabilityReactor design, process parameter optimization
Green Solvents Reduced environmental impact, potential for recyclingUse of ionic liquids, supercritical CO2, bio-solvents

Deeper Mechanistic Understanding of Biological Activities

While the biological activities of some N-acylethanolamines are well-documented, the specific mechanisms of action for 10-Undecenamide, N-(2-hydroxyethyl)- remain an area ripe for investigation. Future research is expected to move beyond preliminary screenings to a more profound understanding of how this molecule interacts with biological systems at a molecular level.

Prospective research directions include:

Target Identification: Utilizing techniques like affinity chromatography and proteomics to identify specific protein targets and cellular receptors.

Signaling Pathway Analysis: Investigating the downstream effects of its biological interactions to map out the signaling cascades it may modulate.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs to determine how specific structural modifications influence biological activity.

Development of Advanced Materials Based on 10-Undecenamide, N-(2-hydroxyethyl)-

The bifunctional nature of 10-Undecenamide, N-(2-hydroxyethyl)-, with its polymerizable double bond and polar head group, makes it an attractive monomer for the creation of advanced materials. The development of polymers and coatings from this compound could lead to materials with unique properties. For instance, polymers derived from this monomer could be used in coatings for safety containers of biologically active substances, enhancing their shatter resistance. google.com

Future research is likely to concentrate on:

Polymerization Studies: Exploring various polymerization techniques, such as free-radical and controlled radical polymerization, to create well-defined polymers.

Material Characterization: A thorough analysis of the thermal, mechanical, and surface properties of the resulting polymers and materials.

Functional Coatings: Investigating the potential for these materials to be used in specialized applications, such as biocompatible coatings for medical devices or as components in drug delivery systems.

Material TypePotential ApplicationKey Research Area
Homopolymers Specialty plastics, filmsControl of molecular weight and polydispersity
Copolymers Tunable hydrogels, functional surfacesMonomer reactivity ratios, sequence control
Surface Coatings Biocompatible layers, protective filmsAdhesion properties, surface energy modification

Integration of Multidisciplinary Research Techniques

To fully unlock the potential of 10-Undecenamide, N-(2-hydroxyethyl)-, a multidisciplinary approach is essential. The integration of computational chemistry, advanced analytical techniques, and biological assays will provide a more complete picture of the molecule's behavior.

Key integrations for future research include:

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict interactions with biological targets and to guide the design of new derivatives.

Advanced Spectroscopy: Employing techniques like 2D NMR and mass spectrometry to elucidate complex structures and reaction mechanisms.

High-Throughput Screening: Developing and utilizing high-throughput assays to rapidly evaluate the biological activities of a library of related compounds.

Addressing Scalability and Sustainability in Research Syntheses

For any chemical compound to move from a laboratory curiosity to a commercially viable product, the scalability and sustainability of its synthesis must be addressed. Future research will need to focus on developing processes that are not only efficient on a small scale but can also be translated to larger-scale production without a significant increase in cost or environmental impact.

Challenges to be addressed include:

Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize waste on an industrial scale.

Raw Material Sourcing: Investigating sustainable sources for the starting materials, such as bio-based undecylenic acid.

Lifecycle Assessment: Conducting a comprehensive analysis of the environmental impact of the entire production process, from raw materials to final product.

Q & A

Q. What are the established synthetic routes for 10-Undecenamide, N-(2-hydroxyethyl)-, and how can reaction efficiency be optimized?

The compound is synthesized via the condensation of undecylenic acid (10-undecenoic acid) with monoethanolamine (MEA). This reaction typically employs catalytic acid or base conditions to facilitate amide bond formation. Key parameters for optimization include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation of unsaturated bonds .
  • Molar ratios : A 1:1 molar ratio of acid to MEA minimizes side products (e.g., diethanolamide derivatives).
  • Purification : Recrystallization from ethanol or acetone enhances purity (>98%), as confirmed by melting point analysis (65–71°C) .

Q. How can researchers confirm the structural integrity of 10-Undecenamide, N-(2-hydroxyethyl)-?

A multi-technique approach is recommended:

  • FT-IR : Confirm amide C=O stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • NMR : ¹H NMR should show signals for the terminal alkene (δ 5.3–5.8 ppm, 2H) and hydroxyethyl group (δ 3.5–3.7 ppm, 2H) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS can verify the molecular ion peak at m/z 227.34 (C₁₃H₂₅NO₂) .

Q. What are the primary physicochemical properties critical for handling this compound in laboratory settings?

Key properties include:

  • Solubility : Miscible with alcohols and glycols; forms colloidal dispersions in water .
  • Thermal Stability : Degrades above 200°C; store at 2–8°C in amber glass to prevent UV-induced isomerization of the undecenyl chain .
  • Hygroscopicity : Moderate moisture absorption; use desiccants during storage to avoid hydrolysis .

Advanced Research Questions

Q. How does the amphiphilic structure of 10-Undecenamide, N-(2-hydroxyethyl)- influence its biological activity, and what mechanistic hypotheses exist?

The compound’s non-ionic surfactant properties (hydrophobic undecenyl chain + hydrophilic hydroxyethylamide) enable membrane interactions. Proposed mechanisms include:

  • Antimicrobial Action : Disruption of microbial lipid bilayers via insertion of the undecenyl chain, supported by its use in antifungal formulations .
  • PPARα Modulation : Structural analogs (e.g., N-(2-Hydroxyethyl)pentadecanamide) activate peroxisome proliferator-activated receptors (PPARα), suggesting potential metabolic or anti-inflammatory roles worth exploring .

Q. What advanced analytical strategies resolve contradictions in reported melting points (65–71°C) for this compound?

Discrepancies may arise from polymorphism or impurities. Researchers should:

  • DSC Analysis : Perform differential scanning calorimetry to detect polymorphic transitions .
  • HPLC Purity Assessment : Quantify impurities (e.g., residual MEA) using reverse-phase C18 columns with UV detection at 210 nm .
  • Interlaboratory Calibration : Cross-validate results using certified reference standards .

Q. How can the compound’s reactivity be leveraged for derivatization in drug delivery systems?

The terminal alkene and hydroxyethyl group offer functionalization sites:

  • Thiol-ene Click Chemistry : Grafting thiolated polymers (e.g., PEG-SH) for nanoparticle synthesis .
  • Esterification : Reacting the hydroxyl group with carboxylic acids to improve lipophilicity for transdermal delivery .
    Monitor reaction progress via TLC or LC-MS to prevent over-modification .

Q. What methodologies assess the environmental impact of 10-Undecenamide, N-(2-hydroxyethyl)- in biodegradation studies?

  • OECD 301F Test : Measure biodegradability in aqueous media under aerobic conditions; the undecenyl chain may slow degradation due to hydrophobicity .
  • Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate acute toxicity (EC₅₀), with LC-MS quantifying bioaccumulation .

Data Contradictions and Resolution

Q. Discrepancies in reported surfactant properties: How to design experiments to clarify its behavior in colloidal systems?

  • Critical Micelle Concentration (CMC) Determination : Use conductometry or surface tension measurements across pH (4–9) and ionic strengths (0.1–1.0 M NaCl) .
  • Dynamic Light Scattering (DLS) : Compare micelle sizes under varying conditions to reconcile literature inconsistencies .

Q. Conflicting bioactivity How to address variability in antifungal efficacy studies?

  • Standardized MIC Assays : Follow CLSI guidelines (e.g., M27-A3 for Candida spp.) with controlled inoculum sizes and solvent controls (e.g., DMSO ≤1%) .
  • Synergy Testing : Evaluate combinatorial effects with azoles using checkerboard assays to identify potentiating interactions .

Methodological Recommendations

  • Stability Studies : Accelerated aging tests (40°C/75% RH) with HPLC monitoring to define shelf-life .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with fungal CYP51 or human PPARα .
  • Green Chemistry : Replace traditional solvents (toluene) with cyclopentyl methyl ether (CPME) in synthesis to improve sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.